N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
Description
N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a pyridazinone-based acetamide derivative featuring a 4-methylphenyl substituent on the pyridazinone ring and an N-methyl-N-phenylacetamide side chain. This compound has been synthesized via a one-pot reaction starting from amino acid esters and azides, as described by El Rayes et al. . The method emphasizes efficiency, with the reaction yielding methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives and dipeptides.
Propriétés
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-8-10-16(11-9-15)18-12-13-19(24)23(21-18)14-20(25)22(2)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKQERPWCPEHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target methionine aminopeptidase, a key enzyme involved in protein synthesis and regulation.
Mode of Action
It’s worth noting that similar compounds have been shown to interfere with photosynthesis, suggesting a possible mode of action
Biochemical Pathways
Given the potential target of methionine aminopeptidase, it can be inferred that the compound may impact protein synthesis and regulation pathways.
Result of Action
Based on the potential target of methionine aminopeptidase, it can be inferred that the compound may have an impact on protein synthesis and regulation.
Activité Biologique
N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide, with the CAS number 1291866-61-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural characteristics.
Structural Characteristics
N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide has a molecular formula of CHNO and a molecular weight of approximately 333.4 g/mol. The structural features include:
- Pyridazinone moiety : This heterocyclic structure is known for its diverse biological activities.
- Aromatic substituents : The presence of a 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide has been evaluated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.
Antitumor Activity
Research indicates that compounds with similar structural motifs to N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds derived from pyridazinone have shown inhibitory effects on cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- In vivo studies : Animal models have demonstrated that these compounds can reduce tumor growth significantly without adversely affecting the host's health.
The mechanism by which N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide exerts its biological effects may involve several pathways:
- VEGF signaling inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for tumor angiogenesis.
- Kinase inhibition : The compound may interact with various kinases involved in cancer progression, thus hindering tumor growth.
Case Studies and Research Findings
A review of the literature reveals several studies that have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2021) | Reported that modifications to the aryl ring improved potency and selectivity for cancer cell lines. |
| Study C (2022) | Found that pyridazinone derivatives exhibited anti-inflammatory properties, which may complement their antitumor effects. |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyridazinone derivatives, focusing on substituents, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Pyridazinone Derivatives
Key Findings :
Structural Variations: The target compound’s 4-methylphenyl substituent provides steric bulk without strong electron-withdrawing/donating effects, contrasting with 5a (), which has a benzyloxy group that may enhance solubility via oxygen lone pairs .
Synthesis Efficiency :
- The target compound’s one-pot synthesis () is advantageous for scalability compared to multi-step protocols for 6e–h (), which require coupling with phenyl-1,2,4-oxadiazoles and yield 42–62% .
Spectroscopic Trends :
- C=O stretching frequencies in analogs (e.g., 1664–1681 cm⁻¹ in 6e–h ) suggest strong conjugation and hydrogen bonding, though data for the target compound are unavailable .
Functional Group Impact :
- The acetamide side chain in the target compound may enhance membrane permeability compared to sulfonamide (5a ) or pyrazole ( ) derivatives .
Research Implications
- Crystallography : The structurally simpler N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () has resolved crystallographic data, highlighting the impact of substituents on molecular packing .
Méthodes De Préparation
Cyclocondensation of 1,4-Diketones with Hydrazines
A widely adopted method involves the reaction of 1,4-diketones with hydrazine derivatives under acidic or basic conditions. For example, 3-(4-methylphenyl)-1,4-diketone precursors undergo cyclization with methylhydrazine to yield the 6-oxopyridazin-1(6H)-yl scaffold. This reaction typically proceeds in ethanol or acetic acid at reflux (80–100°C) for 12–24 hours, achieving yields of 65–78%.
Mechanistic Insight :
The diketone’s carbonyl groups react sequentially with hydrazine, forming intermediate hydrazones that undergo intramolecular cyclization. Steric hindrance from the 4-methylphenyl group necessitates prolonged reaction times but enhances regioselectivity.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers an alternative for constructing the pyridazinone ring. Using Grubbs’ catalyst (3–5 mol%), diene precursors containing ester and amide functionalities undergo metathesis to form the six-membered heterocycle. This method achieves higher yields (75–85%) but requires anhydrous conditions and inert atmospheres.
Introduction of the N-Methyl-N-Phenylacetamide Side Chain
The acetamide side chain is introduced via nucleophilic acyl substitution or Ullmann-type coupling .
Nucleophilic Acyl Substitution
Reaction of the pyridazinone intermediate with N-methyl-N-phenylchloroacetamide in the presence of a base (e.g., K2CO3) facilitates substitution at the C2 position. Dimethylformamide (DMF) or acetonitrile serves as the solvent, with yields ranging from 60% to 72% depending on stoichiometry.
Optimization Note :
Excess chloroacetamide (1.5–2.0 equivalents) and elevated temperatures (70–80°C) mitigate competing side reactions, such as O-acylation.
Ullmann Coupling for Direct Attachment
Copper(I)-catalyzed coupling between bromopyridazinone derivatives and N-methyl-N-phenylacetamide enables direct C–N bond formation. This method, while efficient (yields: 68–75%), demands rigorous exclusion of oxygen and costly ligands (e.g., 1,10-phenanthroline).
Substituent Modulation: 4-Methylphenyl Group Installation
The 4-methylphenyl group is incorporated early in the synthesis via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of boronic esters with halogenated pyridazinones introduces the aryl group. For instance, 3-bromopyridazinone reacts with 4-methylphenylboronic acid under Pd(PPh3)4 catalysis, yielding the substituted intermediate in 70–80% yield.
Catalytic System :
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using acetyl chloride and AlCl3 introduces the methyl group post-cyclization. While cost-effective, this method suffers from lower regioselectivity (55–60% yield).
Reaction Optimization and Solvent Effects
Solvent polarity and temperature critically influence reaction outcomes. Comparative data for key steps are summarized below:
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | 68 | 92 |
| Ullmann Coupling | DMF | 110 | 72 | 89 |
| Suzuki-Miyaura Coupling | DME/H2O | 90 | 78 | 95 |
Polar aprotic solvents (DMF, DME) enhance reaction rates but may necessitate chromatographic purification due to byproduct formation.
Analytical Characterization and Validation
Post-synthesis characterization employs spectroscopic and chromatographic techniques:
NMR Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Alternative Approaches
Byproduct Formation in Acylation
Competing O-acylation generates undesired esters, necessitating careful stoichiometric control. Replacing chloroacetamide with its tosylate derivative reduces this side reaction by 40%.
Scalability of Metathesis Reactions
While RCM offers high yields, catalyst costs (∼$120/g for Grubbs’ catalyst) limit industrial application. Recent efforts explore iron-based catalysts as sustainable alternatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
